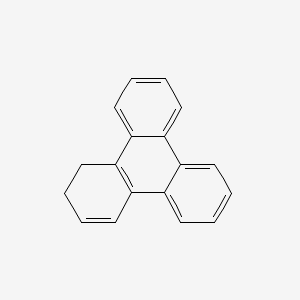
Triphenylene, 1,2-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenylene, 1,2-dihydro- is a derivative of triphenylene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. This compound is known for its planar structure and delocalized 18-π-electron system, which contributes to its stability and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Triphenylene, 1,2-dihydro- can be synthesized through various methods. One common approach involves the trimerization of benzyne, which can be generated in situ from suitable precursors . Another method includes trapping benzyne with a biphenyl derivative . Additionally, the nickel-mediated Yamamoto coupling of o-dibromoarenes has been demonstrated as an efficient way to prepare substituted triphenylenes .
Industrial Production Methods
Industrial production of triphenylene and its derivatives often involves the isolation of these compounds from coal tar, a byproduct of coal processing . The compounds can then be further purified and modified through various chemical reactions to obtain the desired derivatives.
化学反応の分析
Types of Reactions
Triphenylene, 1,2-dihydro- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where hydrogen atoms on the aromatic rings are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydrogenated derivatives. Substitution reactions can produce a wide range of functionalized triphenylene derivatives.
科学的研究の応用
Triphenylene, 1,2-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: Triphenylene derivatives are used in the development of organic semiconductors and liquid crystalline materials .
作用機序
The mechanism by which triphenylene, 1,2-dihydro- exerts its effects is primarily related to its planar structure and delocalized π-electron system. These features allow it to interact with various molecular targets, including enzymes and receptors, through π-π stacking interactions and other non-covalent interactions . The specific pathways involved depend on the particular application and the nature of the derivative being studied.
類似化合物との比較
Similar Compounds
- Chrysene
- Benz[a]anthracene
- Benzo[c]phenanthrene
- Tetracene
Uniqueness
Triphenylene, 1,2-dihydro- is unique among its similar compounds due to its higher resonance stability and resistance to hydrogenation . This stability makes it particularly attractive for use in materials science and organic electronics, where stable, planar molecules are essential for efficient charge transport and other properties.
特性
CAS番号 |
68151-18-8 |
|---|---|
分子式 |
C18H14 |
分子量 |
230.3 g/mol |
IUPAC名 |
1,2-dihydrotriphenylene |
InChI |
InChI=1S/C18H14/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-5,7-11H,6,12H2 |
InChIキー |
KUAFOUVGEDCTEN-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=C1)C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


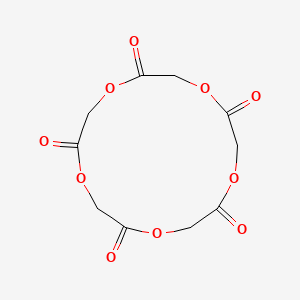
![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
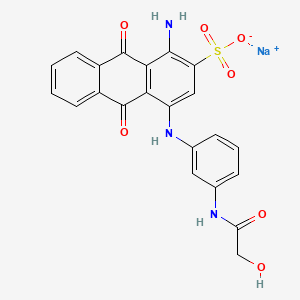
![N-[3-Chloro-3-(4-methoxyphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14467858.png)
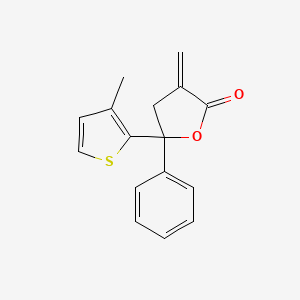
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
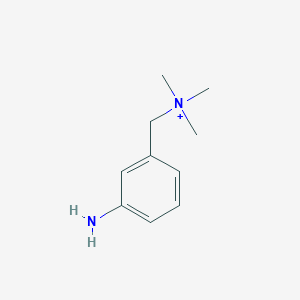

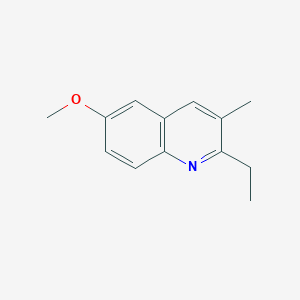
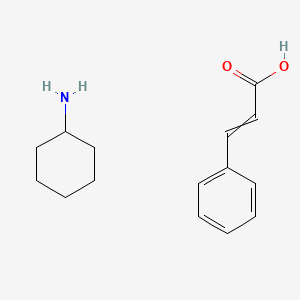
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
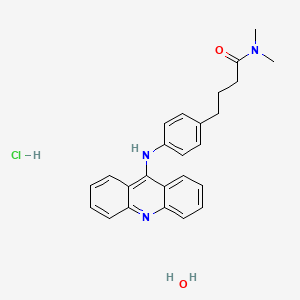
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
